molecular formula C17H14N2O3 B11839285 N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 62033-70-9

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11839285
CAS No.: 62033-70-9
M. Wt: 294.30 g/mol
InChI Key: DKSWQKPVZLEFQF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a dihydroquinoline ring, and a carboxamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce a dihydroxy derivative.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

62033-70-9

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-22-13-8-6-12(7-9-13)18-16(20)14-10-11-4-2-3-5-15(11)19-17(14)21/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

DKSWQKPVZLEFQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

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